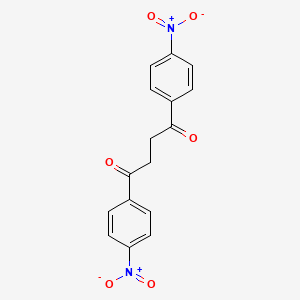

1,4-Bis(4-nitrophenyl)butane-1,4-dione

概要

説明

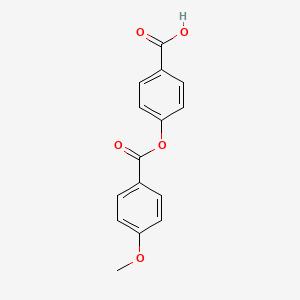

1,4-Bis(4-nitrophenyl)butane-1,4-dione, also known as Benzilic acid bis (4-nitrophenyl) ester, is a chemical compound primarily used in chemical research and for the synthesis of other chemical intermediates .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(4-nitrophenyl)butane-1,4-dione can be analyzed using various spectroscopic techniques. For instance, IR, NMR, and mass spectrometry can provide valuable information about the functional groups, connectivity of atoms, and the molecular weight of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Bis(4-nitrophenyl)butane-1,4-dione can be determined using various analytical techniques. For instance, its melting point, boiling point, density, and molecular weight can be determined .科学的研究の応用

Catalytic Reduction of 4-Nitrophenol

- Scientific Field: Nanotechnology and Catalysis .

- Summary of Application: The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

- Methods of Application: Synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed . Reductions of 4-NP have been considered as universally accepted model catalytic reactions due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

- Results or Outcomes: The properties required as an efficient catalyst for the reduction of nitrophenols are embedded in the nanostructured materials . The reduction of 4-NP in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .

Stabilizers for Nitrate Ester-Based Energetic Materials

- Scientific Field: Materials Science .

- Summary of Application: Nitrate esters are widely used energetic ingredients in single-, double-, and triple-base propellants . These nitrate esters are unstable at ambient conditions, and stabilizing agents should be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

- Methods of Application: Nitrate esters such as nitrocellulose (NC), nitroglycerine (NG), pentaerythritol tetranitrate (PETN), triethylene glycol dinitrate (EGDN), 1,2-propylene glycol dinitrate (PGDN), 1,2,4-butanetriol trinitrate (BTTN) have been widely utilized in various military and civilian applications .

- Results or Outcomes: The currently used stabilizers present a number of environmental and human health issues . To overcome these shortcomings, many stabilizers have been appeared in the past few decades and continue to be developed .

Radical Photopolymerization

- Scientific Field: Polymer Science .

- Summary of Application: Radical photopolymerization has attracted significant attention for manufacturing products with complicated structures . The synthesized 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole (PyBN) is found to show varying photoactivity upon irradiation at different wavelengths .

- Methods of Application: PyBN affords two main absorption bands, and its maximum absorption peak is at 462 nm, attributing to its strong intramolecular charge transfer property based on the donor−acceptor structure . It efficiently photoinitiates the radical photopolymerization of different (meth)acrylate materials under 365 and 395 nm LED irradiation .

- Results or Outcomes: The highest double bond conversion of 99.86% is achieved for these materials . Under 470 nm LED, PyBN does not show molecular structure change from photolysis results as a result of intramolecular charge transfer . Therefore, PyBN shows wavelength-selective photoactivity with potential application in dual-wavelength volumetric additive manufacturing .

Radical Photopolymerization

- Scientific Field: Polymer Science .

- Summary of Application: Radical photopolymerization has attracted significant attention for manufacturing products with complicated structures . The synthesized 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole (PyBN) is found to show varying photoactivity upon irradiation at different wavelengths .

- Methods of Application: PyBN affords two main absorption bands, and its maximum absorption peak is at 462 nm, attributing to its strong intramolecular charge transfer property based on the donor−acceptor structure . It efficiently photoinitiates the radical photopolymerization of different (meth)acrylate materials under 365 and 395 nm LED irradiation .

- Results or Outcomes: The highest double bond conversion of 99.86% is achieved for these materials . Under 470 nm LED, PyBN does not show molecular structure change from photolysis results as a result of intramolecular charge transfer . Therefore, PyBN shows wavelength-selective photoactivity with potential application in dual-wavelength volumetric additive manufacturing .

Safety And Hazards

特性

IUPAC Name |

1,4-bis(4-nitrophenyl)butane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c19-15(11-1-5-13(6-2-11)17(21)22)9-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOYTFFEUUYRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548755 | |

| Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(4-nitrophenyl)butane-1,4-dione | |

CAS RN |

108791-66-8 | |

| Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)